
Bhc-9C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two methoxybenzyl groups and a nonanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxybenzylamine, hexylamine, and nonanediamine. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be employed in the study of cellular processes and interactions. In medicine, this compound has potential therapeutic applications, such as in the development of new drugs or treatments. In industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride include other nonanediamine derivatives and methoxybenzyl-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of N,N’-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104807-41-2 |
|---|---|
Molecular Formula |
C37H64N4O2 |
Molecular Weight |
596.9 g/mol |
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]nonane-1,9-diamine |
InChI |
InChI=1S/C37H64N4O2/c1-42-36-24-14-12-22-34(36)32-40-30-20-10-8-18-28-38-26-16-6-4-3-5-7-17-27-39-29-19-9-11-21-31-41-33-35-23-13-15-25-37(35)43-2/h12-15,22-25,38-41H,3-11,16-21,26-33H2,1-2H3 |
InChI Key |
HBSRKMYFWZTMRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |
Key on ui other cas no. |
104807-41-2 |
Synonyms |
BHC-9C N,N'-di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


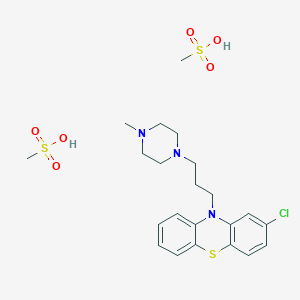
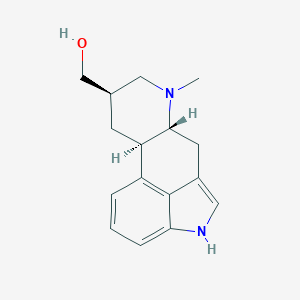
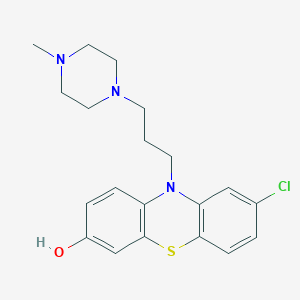
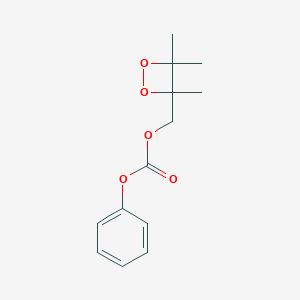
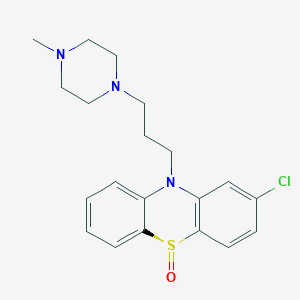


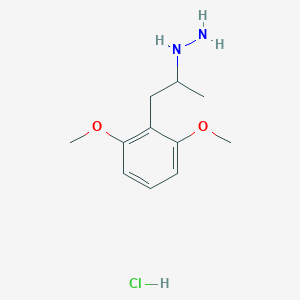
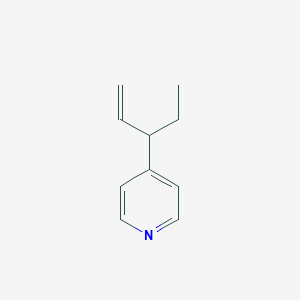
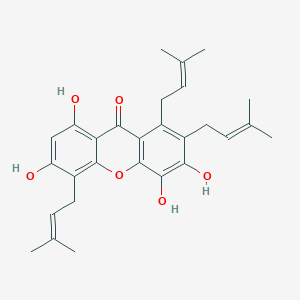
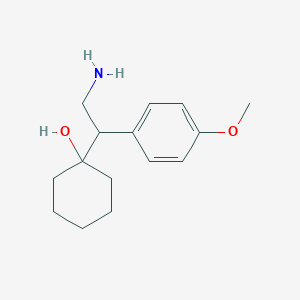
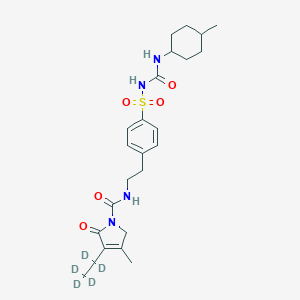

![methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate](/img/structure/B22071.png)
